2-Bromo-4-ethylaniline hydrochloride
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Overview
Description
2-Bromo-4-ethylaniline hydrochloride is an organic compound with the molecular formula C8H10BrN·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom at the second position and an ethyl group at the fourth position. This compound is commonly used in various chemical syntheses and research applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethylaniline hydrochloride typically involves the bromination of 4-ethylaniline. The process can be summarized as follows:
Bromination: 4-Ethylaniline is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the second position.
Hydrochloride Formation: The resulting 2-Bromo-4-ethylaniline is then converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-ethylaniline hydrochloride undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom and the ethyl group on the benzene ring influence the reactivity of the compound in electrophilic substitution reactions. For example, nitration and sulfonation can occur at specific positions on the ring.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used for nitration reactions.
Sulfonation: Sulfuric acid or oleum is used for sulfonation.
Nucleophilic Substitution: Reagents such as sodium amide or thiolates are used for nucleophilic substitution reactions.
Major Products:
Nitration: 2-Bromo-4-ethyl-6-nitroaniline.
Sulfonation: 2-Bromo-4-ethyl-6-sulfonylaniline.
Nucleophilic Substitution: 2-Amino-4-ethylaniline derivatives.
Scientific Research Applications
2-Bromo-4-ethylaniline hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethyl group on the benzene ring influence the compound’s binding affinity and reactivity. The amino group can form hydrogen bonds and participate in nucleophilic attacks, affecting various biochemical pathways.
Comparison with Similar Compounds
2-Bromoaniline: Lacks the ethyl group, resulting in different reactivity and applications.
4-Ethylaniline: Lacks the bromine atom, affecting its chemical properties and uses.
2-Chloro-4-ethylaniline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
Uniqueness: 2-Bromo-4-ethylaniline hydrochloride is unique due to the presence of both bromine and ethyl substituents on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable in specific chemical syntheses and research applications.
Properties
IUPAC Name |
2-bromo-4-ethylaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-2-6-3-4-8(10)7(9)5-6;/h3-5H,2,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFXYNQJKPIOGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662813 |
Source
|
Record name | 2-Bromo-4-ethylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182678-10-0 |
Source
|
Record name | 2-Bromo-4-ethylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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